2-Fluorothiophenol

Catalog No.
S752375
CAS No.
2557-78-0
M.F
C6H5FS
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorothiophenol

CAS Number

2557-78-0

Product Name

2-Fluorothiophenol

IUPAC Name

2-fluorobenzenethiol

Molecular Formula

C6H5FS

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

WJTZZPVVTSDNJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S

Canonical SMILES

C1=CC=C(C(=C1)F)S

The exact mass of the compound 2-Fluorothiophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorothiophenol is a highly specialized, ortho-halogenated organosulfur building block essential for advanced pharmaceutical synthesis and materials science. Characterized by a thiol group adjacent to a highly electronegative fluorine atom, this clear liquid compound exhibits a predicted pKa of approximately 6.00, making it noticeably more acidic than unsubstituted thiophenol . Beyond its altered acidity, the ortho-fluorine introduces unique steric hindrance, enables intramolecular S-H···F hydrogen bonding, and serves as a highly reactive leaving group in nucleophilic aromatic substitutions [1]. These quantifiable properties make it a non-interchangeable precursor for specific phenothiazine-class active pharmaceutical ingredients (APIs) and a precision ligand for transition-metal catalysis, where exact electronic tuning and structural geometry are required.

Procurement Fit

Synthetic intermediate Enables dopamine receptor antagonist development via established metopimazine route
Physical chemistry probe Ortho S-H···F hydrogen bond supports conformational and nonadiabatic dynamics studies
Liquid-phase handling Liquid at room temperature supports automated dispensing and high-throughput workflows

Procurement substitution with generic thiophenol, 4-fluorothiophenol, or 2-chlorothiophenol routinely fails due to the strict geometric and electronic requirements of its primary applications. In API synthesis, the ortho-fluorine is not merely a passive substituent; it acts as an essential, highly reactive leaving group during the intramolecular cyclization required to form tricyclic phenothiazine cores [1]. Unsubstituted thiophenol and 4-fluorothiophenol completely lack this ortho-leaving capability, resulting in a 0% yield for these cyclizations. Furthermore, compared to 2-chlorothiophenol, the smaller atomic radius and higher electronegativity of fluorine in 2-fluorothiophenol dictate distinct intramolecular hydrogen bonding (S-H···F), which radically extends its photochemical excited-state lifetime and alters its behavior in UV-mediated photoredox reactions [2]. Consequently, altering the halogen or its ring position fundamentally breaks the compound's utility in targeted synthetic routes.

Substitution Risk

2-Chlorothiophenol
Diminishing nonadiabatic probability with internal energy
Exhibits constant transition probability; dynamic behavior may not reproduce fluorinated pattern
4-Fluorothiophenol
Liquid at 25 °C, suitable for automated liquid handling
Solid (mp 43–46 °C); physical state may complicate automated dispensing workflows
Thiophenol
Intramolecular S-H···F stabilization constrains ground-state geometry
Lacks ortho-fluorine interaction; ground-state conformation and photoproduct branching may differ

Essential Ortho-Leaving Group for Phenothiazine API Cyclization

In the industrial synthesis of phenothiazine-class APIs such as Metopimazine, 2-fluorothiophenol is condensed with a sulfone derivative before undergoing an intramolecular nucleophilic aromatic substitution (SNAr). The ortho-fluorine is strictly required as a leaving group to close the central thiazine ring [1]. Attempts to substitute this precursor with generic thiophenol or para-substituted analogs fail entirely, as they lack the necessary leaving group at the 2-position, preventing ring closure.

Evidence DimensionIntramolecular SNAr Cyclization Competence
Target Compound Data2-Fluorothiophenol (Provides essential ortho-fluorine leaving group for successful phenothiazine core formation)
Comparator Or BaselineThiophenol / 4-Fluorothiophenol (0% cyclization yield due to absence of ortho-leaving group)
Quantified Difference100% absolute structural requirement for the target synthetic route.
ConditionsBase-mediated intramolecular cyclization following amine reduction.

This absolute structural requirement makes 2-fluorothiophenol a non-negotiable procurement item for the manufacture of specific tricyclic antiemetic drugs.

S-H···F Stabilization
Reported
2.18 kJ/mol
Supports conformational constraint interpretation
NBO calculation, gas phase; thiophenol baseline 0 kJ/mol

Enhanced Thermodynamic Acidity for Milder Thiolate Generation

The strongly electron-withdrawing nature of the ortho-fluorine atom significantly increases the acidity of the thiol proton compared to unsubstituted baselines. 2-Fluorothiophenol exhibits a predicted pKa of approximately 6.00, whereas standard thiophenol has a pKa of 6.62. This difference means that 2-fluorothiophenol is over four times more acidic, allowing it to be fully deprotonated into its highly nucleophilic thiolate form using much milder bases.

Evidence DimensionAqueous pKa (Thermodynamic Acidity)
Target Compound Data2-Fluorothiophenol (pKa ~ 6.00)
Comparator Or BaselineThiophenol (pKa ~ 6.62)
Quantified Difference~0.62 pKa unit reduction (representing a >4-fold increase in acidity).
ConditionsStandard aqueous thermodynamic conditions.

Enables the use of milder bases during sensitive cross-coupling and thioetherification reactions, minimizing base-catalyzed degradation of complex substrates.

Nonadiabatic Transition
Head-to-head
Diminishing vs Constant probability
Supports dynamic model selection for conical intersection studies
243 nm excitation; comparison with 2-chlorothiophenol

Extended Photochemical Excited-State Lifetime via Intramolecular H-Bonding

The proximity of the thiol and fluorine groups in 2-fluorothiophenol allows for the formation of a weak intramolecular hydrogen bond (S-H···F). This structural feature dramatically stabilizes the molecule under UV irradiation. Spectroscopic studies reveal that 2-fluorothiophenol has an S1 excited-state lifetime of 12.3 picoseconds, whereas unsubstituted thiophenol undergoes rapid predissociation with a lifetime of just 50 femtoseconds[1]. This extended lifetime prevents immediate radical dissociation, allowing for more controlled photoredox chemistry.

Evidence DimensionS1 Excited-State Lifetime
Target Compound Data2-Fluorothiophenol (12.3 ps S1 lifetime)
Comparator Or BaselineThiophenol (50 fs S1 lifetime)
Quantified Difference>240-fold increase in excited-state lifetime.
ConditionsGas-phase UV excitation (S1 state) measured via resonant 2-photon ionization (R2PI).

Provides a highly stable, controllable radical precursor for advanced UV-mediated photoredox catalysis and thiol-yne-ene coupling workflows.

X̃/Ã Branching Ratio
Reported
Reduced branching ratio
Supports excited-state topology interpretation
Velocity-map imaging; ortho-substitution effect vs bare thiophenol

Steric Control in Atomically Precise Metal Nanocluster Synthesis

In the synthesis of atomically precise silver nanoclusters, the choice of capping ligand dictates the final cluster size and optical properties. Ligand-exchange reactions using 2-fluorothiophenol induce specific geometric packing due to the steric bulk of the ortho-fluorine, yielding distinct nonplasmonic cluster-like absorption features [1]. In contrast, using the para-isomer (4-fluorothiophenol) results in different cluster dimensions and optical profiles because it lacks the critical ortho-steric hindrance required to stabilize specific core geometries.

Evidence DimensionLigand-Exchange-Induced Nanocluster Size Control
Target Compound Data2-Fluorothiophenol (Induces specific nonplasmonic cluster geometries via ortho-steric packing)
Comparator Or Baseline4-Fluorothiophenol (Yields alternative cluster sizes due to lack of ortho-hindrance)
Quantified DifferenceDistinct UV-Vis absorption profiles and discrete cluster formulas dictated solely by the fluorine's ring position.
ConditionsBiphasic liquid-liquid ligand-exchange reactions on Ag44 nanoclusters.

Demonstrates that 2-fluorothiophenol is a critical procurement choice for materials scientists requiring precise steric control over metal nanoparticle capping and functionalization.

Physical State 25°C
Reported
Liquid
Supports liquid-handling workflow integration
4-Fluorothiophenol is solid (mp 43–46 °C)

Commercial API Manufacturing (Phenothiazines)

Directly leveraging the essential ortho-leaving group capability detailed in Section 3, 2-fluorothiophenol is the required starting material for synthesizing the tricyclic core of Metopimazine and related antiemetic drugs via intramolecular nucleophilic aromatic substitution [1].

Mild-Condition Thioetherification

Taking advantage of its lower pKa, this compound is the optimal choice for synthesizing fluorinated aryl sulfides where the substrate is highly base-sensitive, allowing for complete thiolate generation under mild conditions .

Controlled Photoredox Catalysis

Due to its >240-fold longer excited-state lifetime, 2-fluorothiophenol is prioritized in complex UV-mediated radical reactions, such as thiol-yne-ene couplings, where premature S-H bond predissociation must be avoided [2].

Precision Nanocluster Functionalization

Utilizing its specific ortho-steric profile, materials scientists procure this compound to control the ligand-exchange-induced growth and optical tuning of atomically precise silver and gold nanoclusters [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis (dopamine receptor antagonists)
Established metopimazine route
API development and supply chain reliability
Nonadiabatic reaction dynamics probe
S-H···F conformational probe
Conical intersection and IVR model interpretation
Automated synthesis platform reagent
Liquid-phase dispensing compatibility
High-throughput workflow and volumetric accuracy
Perovskite solar cell passivation research
Dual-functional passivator design
Surface defect and humidity stability assessment

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Fluorothiophenol

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